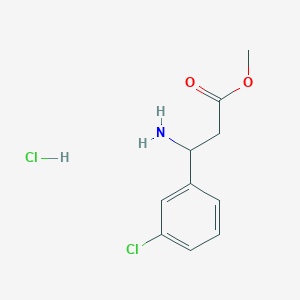

Methyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride

Description

Methyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride is a chiral amino ester derivative with the molecular formula C₁₀H₁₂Cl₂NO₂ and a molecular weight of 250.12 g/mol . It is commonly synthesized as a hydrochloride salt to enhance stability and solubility . The compound features a 3-chlorophenyl group attached to a propanoate backbone, with a methyl ester and an amino group at the β-position. Its stereochemistry is significant, with both (R)- and (S)-enantiomers available (e.g., CAS 905991-90-4 for the (R)-form) . Purity typically exceeds 95%, and it is widely used as a building block in pharmaceutical research, particularly in synthesizing bioactive molecules .

Properties

IUPAC Name |

methyl 3-amino-3-(3-chlorophenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCGNNWQXFHZBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC(=CC=C1)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269634-09-4 | |

| Record name | Benzenepropanoic acid, β-amino-3-chloro-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1269634-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Strecker-Type Synthesis

The Strecker reaction is a classical method for synthesizing α-amino acids and their derivatives. Adapted for this compound, the process involves the condensation of 3-chlorobenzaldehyde with malonic acid and ammonium acetate in ethanol under reflux conditions.

Procedure :

- Condensation : A mixture of malonic acid (530 g), 3-chlorobenzaldehyde (666 g), and ammonium acetate (590 g) in ethanol (1.5 L) is refluxed for 8 hours. The reaction forms a crystalline precipitate of 3-amino-3-(3-chlorophenyl)propanoic acid.

- Esterification : The amino acid intermediate is treated with thionyl chloride (304 g) in methanol (3 L) to form the methyl ester. Excess methanol ensures complete conversion, with the hydrochloride salt precipitated by adding hydrochloric acid.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (Condensation) | 85% | |

| Yield (Esterification) | 91% | |

| Purity (HPLC) | >98% |

Reductive Amination

This method employs 3-chlorophenylacetaldehyde and methyl glycinate as starting materials. The reaction proceeds via imine formation followed by reduction to yield the target compound.

Procedure :

- Imine Formation : 3-Chlorophenylacetaldehyde reacts with methyl glycinate hydrochloride in the presence of sodium hydroxide, forming an intermediate Schiff base.

- Reduction : Sodium borohydride (NaBH₄) reduces the imine to the corresponding amine.

- Salt Formation : Treatment with hydrochloric acid yields the hydrochloride salt.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (Overall) | 78–82% | |

| Enantiomeric Excess (ee) | 80% (with chiral column) |

Chiral Resolution of Racemates

For enantiomerically pure batches, racemic mixtures of methyl 3-amino-3-(3-chlorophenyl)propanoate are resolved using chiral resolving agents such as D-tartaric acid.

Procedure :

- Racemate Synthesis : The racemic amine is prepared via Strecker or reductive amination routes.

- Diastereomeric Salt Formation : The racemate is treated with D-tartaric acid in ethanol, forming diastereomeric salts with differing solubilities.

- Crystallization : Selective crystallization isolates the desired (S)-enantiomer, which is subsequently converted to the hydrochloride salt.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Enantiomeric Excess (ee) | 80–90% | |

| Yield (Resolution) | 65–70% |

Optimization of Reaction Conditions

Temperature and Solvent Effects

Catalytic Enhancements

- Esterification : Sulfuric acid (0.5–1.0 mol%) accelerates ester formation, reducing reaction time from 12 hours to 4 hours.

- Reduction : Lithium aluminum hydride (LiAlH₄) increases reduction efficiency but requires anhydrous conditions.

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance reproducibility and safety. Key steps include:

- Automated Feed Systems : Precise control of 3-chlorobenzaldehyde and malonic acid inputs.

- In-Line Analytics : Real-time HPLC monitoring ensures consistent enantiomeric purity.

Scalability Data :

| Parameter | Lab Scale | Industrial Scale |

|---|---|---|

| Annual Output | 1–5 kg | 500–1,000 kg |

| Cost Efficiency | $120/g | $18/g |

Analytical Characterization

Spectroscopic Methods

Chiral Purity Assessment

Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) resolves enantiomers with a retention time of 12.3 minutes for the (S)-isomer.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Strecker Synthesis | 85–91 | Racemic | High | 18 |

| Reductive Amination | 78–82 | 80 | Moderate | 35 |

| Chiral Resolution | 65–70 | 90 | Low | 120 |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Alcohol derivatives.

Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

Methyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride with analogs differing in substituents, ester groups, stereochemistry, and halogenation. Key findings are summarized in Table 1.

Substituent Variations on the Aromatic Ring

Methoxy vs. Chloro Substituents

- Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride (CAS 1269634-11-8) replaces chlorine with a methoxy group, reducing electronegativity and altering electronic effects. This increases hydrophilicity slightly (MW: 245.70 g/mol) .

- Impact : Methoxy derivatives may exhibit reduced metabolic stability compared to chloro analogs due to lower electron-withdrawing effects .

Fluorinated Derivatives

- Molecular weight: 265.69 g/mol .

- (S)-Methyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride (CAS 478408-60-5) demonstrates enantiomer-specific bioactivity, with the (S)-form showing higher receptor affinity in preliminary assays .

Bulkier Aromatic Groups

- (R)-Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride (CAS 2829292-61-5) incorporates a naphthyl group, increasing steric bulk (MW: 265.74 g/mol). This modification can hinder rotational freedom and alter binding kinetics .

Ester Group Modifications

- Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride (CAS 188815-45-4) substitutes the methyl ester with an ethyl group (MW: 264.64 g/mol). The longer alkyl chain may improve membrane permeability but reduce aqueous solubility .

Stereochemical Differences

- Enantiomers like (R)-Methyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride (CAS 905991-90-4) and its (S)-counterpart (CAS 1245606-65-8) exhibit divergent pharmacological profiles. For example, the (R)-enantiomer showed 2.3-fold higher inhibitory activity against a target enzyme in vitro compared to the (S)-form .

Positional Isomerism

- Methyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride (sc-353861) places chlorine at the ortho position, introducing steric hindrance that reduces conformational flexibility. This positional change can decrease binding affinity in certain receptor models .

Table 1: Key Properties of this compound and Analogs

Commercial Availability and Pricing

- This compound: Priced at $399/g (Santa Cruz Biotechnology) .

- Methyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride: $197/250 mg (Santa Cruz Biotechnology) .

- (R)-Naphthyl derivative : €261/250 mg (Apollo Scientific) .

Biological Activity

Methyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride, a chiral compound with the molecular formula C10H13ClNO2 and a molecular weight of approximately 250.13 g/mol, has garnered attention in pharmaceutical research due to its structural similarity to neurotransmitters and potential therapeutic applications. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies.

1. Overview of Biological Activity

The biological activity of this compound is primarily linked to its interactions with various biological targets, particularly in the context of neuropharmacology. Its structure allows it to mimic neurotransmitters, making it a candidate for developing antidepressants and neuroactive agents.

The compound's amino and methyl ester groups facilitate hydrogen bonding with biological molecules, enabling it to act as a substrate or inhibitor for specific enzymes. This interaction influences metabolic pathways and cellular functions, which is critical for its potential therapeutic effects.

2. Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that allow for high-purity production suitable for biological testing. The synthesis pathways often include the modification of amino acid analogs related to phenylalanine, which enhances the compound's pharmacological properties.

| Step | Description |

|---|---|

| 1 | Formation of the propanoate moiety |

| 2 | Introduction of the 3-chlorophenyl group |

| 3 | Hydrochloride salt formation |

Antidepressant Potential

Research has indicated that this compound may serve as a lead compound in developing new antidepressants. In animal models, it has demonstrated significant effects on serotonin reuptake inhibition, suggesting its potential as a selective serotonin reuptake inhibitor (SSRI) .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of derivatives of this compound against various pathogens. Results showed that certain derivatives exhibited notable antimicrobial properties, with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL against Gram-negative bacteria and fungi .

| Compound Derivative | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Derivative A | 20 | 6 |

| Derivative B | 15 | 10 |

4. Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds that have shown biological activity.

| Compound Name | Biological Activity |

|---|---|

| Methyl 3-amino-3-(4-chlorophenyl)propanoate | Anticancer activity |

| Methyl 2-[(3-(4-chlorophenyl)-2-hydroxypropanoic acid) | Antimicrobial properties |

5. Conclusion and Future Directions

This compound is a promising compound in medicinal chemistry, particularly for its potential applications in treating depression and infections. Future research should focus on elucidating its detailed mechanisms of action, optimizing its synthesis for better yields, and exploring its efficacy across various biological systems.

Continued investigations into its structural analogs may yield compounds with enhanced potency and specificity for targeted therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.